molecular formula C10H14N2O4 B14397523 2,2-Dinitroadamantane CAS No. 88381-75-3

2,2-Dinitroadamantane

Cat. No.: B14397523
CAS No.: 88381-75-3
M. Wt: 226.23 g/mol
InChI Key: LLYKIMPMZLMAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dinitroadamantane (CAS: 88381-75-3) is a nitro-functionalized adamantane derivative characterized by two nitro groups attached to the bridgehead carbons (C2 positions) of the adamantane scaffold. Its synthesis, first reported by Archibald and Baum, involves the oxidative nitration of 2-nitroadamantane using sodium nitrite and silver nitrate, achieving a high yield of 89% . The compound’s structure was confirmed via X-ray crystallography, revealing a distorted adamantane framework with nitro groups inducing steric strain and altering electronic properties . This structural modification enhances thermal stability, making it a candidate for high-energy materials and pharmaceutical intermediates .

Properties

CAS No.

88381-75-3

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2,2-dinitroadamantane

InChI

InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2

InChI Key

LLYKIMPMZLMAOC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,2-Dinitroadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dinitroadamantane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.

    Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.

    Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.

    Industry: Due to its high energy density, it is studied for potential use in energetic materials and explosives.

Mechanism of Action

The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermodynamic and Stability Analysis

Density Functional Theory (DFT) studies reveal that nitro substitution significantly impacts heats of formation (HOF). For example:

  • 2,2-Dinitroadamantane : HOF = +218 kJ/mol (calculated) .
  • 1,3-Dinitroadamantane: HOF = +195 kJ/mol (hypothesized lower due to less strain) .

Functional Group Positioning and Reactivity

  • Bridgehead vs. Non-Bridgehead Nitro Groups: this compound’s nitro groups at bridgehead positions hinder further nitration due to steric crowding, unlike 2-nitroadamantane, which readily forms this compound . In contrast, 2,6-dinitroadamantane allows additional nitration at C6, enabling synthesis of tetranitroadamantane derivatives .
  • Comparison with Dinitrotoluenes :

    Property This compound 2,4-Dinitrotoluene
    Molecular Framework Rigid adamantane core Flexible toluene ring
    Stability Higher thermal stability Prone to decomposition <200°C
    Applications Energetic materials Explosives, dyes

    The adamantane core imparts superior thermal stability compared to aromatic dinitro compounds like 2,4-dinitrotoluene ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.